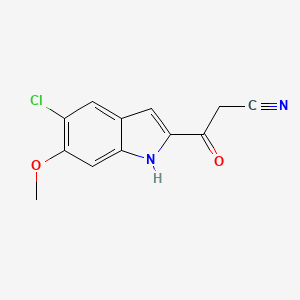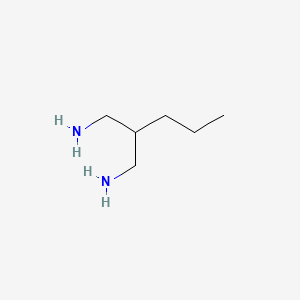
2-Propylpropane-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propylpropane-1,3-diamine is an organic compound with the molecular formula C6H16N2 It is a type of diamine, which means it contains two amine groups (-NH2) attached to a propane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propylpropane-1,3-diamine can be achieved through several methods. One common approach involves the reaction of 2-propylpropane-1,3-diol with ammonia in the presence of a catalyst. This reaction typically occurs under high pressure and elevated temperatures to facilitate the formation of the diamine.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes. For example, one method includes the reaction of acrylonitrile with excess ammonia to form 2-aminopropionitrile, which is then hydrogenated to yield the desired diamine .
化学反应分析
Types of Reactions
2-Propylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: Alkylated or acylated diamines.
科学研究应用
2-Propylpropane-1,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocycles and coordination complexes.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism by which 2-Propylpropane-1,3-diamine exerts its effects involves its interaction with various molecular targets. The amine groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can act as a nucleophile, participating in various biochemical pathways.
相似化合物的比较
Similar Compounds
1,3-Diaminopropane: Another diamine with a similar structure but without the propyl substituent.
1,2-Diaminopropane: An isomer with amine groups on adjacent carbon atoms.
1,4-Diaminobutane: A longer-chain diamine with similar chemical properties.
Uniqueness
2-Propylpropane-1,3-diamine is unique due to the presence of the propyl group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility in organic solvents and its ability to participate in specific chemical reactions .
属性
分子式 |
C6H16N2 |
|---|---|
分子量 |
116.20 g/mol |
IUPAC 名称 |
2-propylpropane-1,3-diamine |
InChI |
InChI=1S/C6H16N2/c1-2-3-6(4-7)5-8/h6H,2-5,7-8H2,1H3 |
InChI 键 |
HSLUUDBZCZUDIW-UHFFFAOYSA-N |
规范 SMILES |
CCCC(CN)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


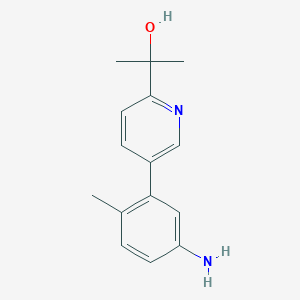
![4-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13884756.png)
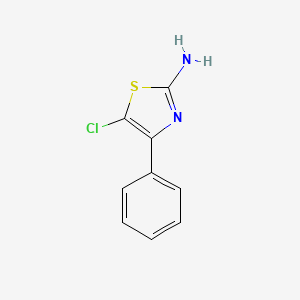
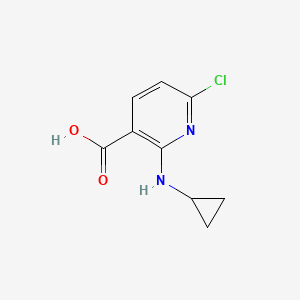
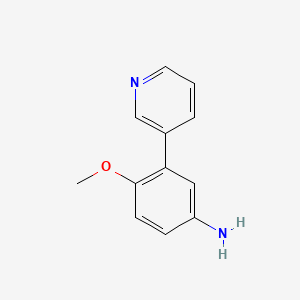
![1-[4-[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonylphenyl]ethanone](/img/structure/B13884788.png)
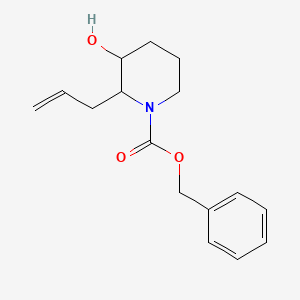
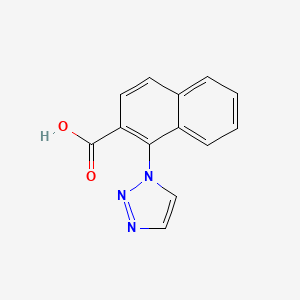
![Spiro[5.5]undecan-3-yl methanesulfonate](/img/structure/B13884812.png)
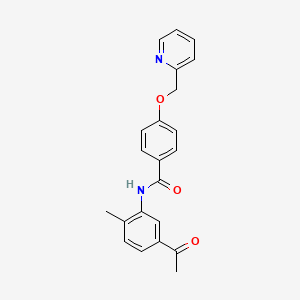

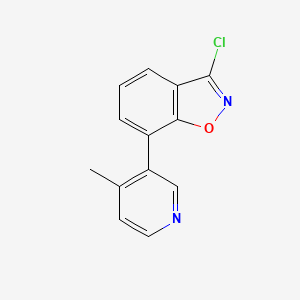
![[(5-Chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] thiophene-2-carboxylate](/img/structure/B13884823.png)
